{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
Description
Properties
IUPAC Name |
(7-methylpyrrolo[2,3-d]pyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBHJYXOHYBNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245103 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-77-7 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is utilized as a precursor for synthesizing various pharmaceutical agents, notably:
- Kinase Inhibitors : These compounds are critical in cancer treatment as they inhibit specific enzymes involved in cancer cell proliferation.
- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, potentially useful against viral infections.
Biological Studies
The compound is employed in biological research to study:
- Enzyme Interactions : It helps elucidate the mechanisms of enzyme action and inhibition.
- Cellular Pathways : Investigating how this compound affects cellular signaling pathways can lead to insights into disease mechanisms.
Chemical Biology
In chemical biology, this compound is used to design:
- Chemical Probes : These probes are essential for investigating biological systems and understanding molecular interactions within cells.
Industrial Applications
The compound finds applications in:
- Agrochemicals : It is used in developing pesticides and herbicides due to its biological activity.
- Materials Science : Its unique properties make it suitable for creating novel materials with specific functionalities.
Case Studies
-
Kinase Inhibitor Development :
- A study demonstrated that derivatives of this compound exhibited significant inhibition against specific kinases involved in cancer progression .
- Antiviral Activity :
- Biochemical Probes :
Mechanism of Action
The mechanism of action of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is best understood through comparisons with related pyrrolo[2,3-d]pyrimidine derivatives. Below is a detailed analysis:
Positional Isomers
- (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanol (): Key difference: The hydroxymethyl group is at position 4 instead of 2. The compound has a molecular formula C₇H₇N₃O (MW: 149.15 g/mol) and an InChIKey of IXLIHYTYGQZMTO-UHFFFAOYSA-N .
- (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (): Key difference: Hydroxymethyl at position 4. Impact: This isomer (CAS 1638767-80-2) has a molecular formula C₈H₉N₃O (MW: 163.18 g/mol). The 6-position substitution may interfere with π-stacking interactions in biological targets compared to the 2-substituted analog .
Functional Group Variations
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester ():
- 2-[[4-Amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethanol (): Structure: Ethanol-linked methoxy group at position 5.
Substituent Modifications
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine ():
- 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): Structure: Cyclopentyl and sulfonamide groups. Impact: The bulky cyclopentyl group (C₂₅H₂₈N₆O₃S) improves metabolic stability, and the sulfonamide enhances binding to ATP pockets in kinases .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| This compound | 7-Me, 2-CH₂OH | C₈H₉N₃O | 163.18 | Hydroxymethyl for solubility |
| (7H-Pyrrolo[2,3-d]pyrimidin-4-yl)methanol | 4-CH₂OH | C₇H₇N₃O | 149.15 | Positional isomer |
| 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid methyl ester | 7-Me, 4-COOCH₃ | C₉H₉N₃O₂ | 191.19 | Lipophilic ester derivative |
| 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | 4-Cl, 6-Me, 2-pyrrolidinyl | C₁₁H₁₄ClN₅ | 247.71 | Electrophilic chloro substituent |
Biological Activity
{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol (CAS: 1638767-77-7) is a heterocyclic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and research findings.
The molecular formula of this compound is C8H9N3O, with a molecular weight of 163.18 g/mol. The compound features a hydroxymethyl group at the 2-position, which allows for various chemical modifications that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it can inhibit or modulate the activity of these targets, influencing cellular pathways and biological processes including:
- Signal Transduction : Modulation of intracellular signaling pathways.
- Gene Expression : Alteration of transcriptional activities.
- Metabolic Processes : Impact on metabolic pathways critical for cell survival and proliferation.
Antiviral Activity
Recent studies have identified this compound and its analogs as promising antiviral agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structure–activity relationship (SAR) studies revealed that modifications at positions 4 and 7 within the pyrrolo[2,3-d]pyrimidine scaffold significantly enhance antiviral efficacy. Notably, compounds with electron-withdrawing groups exhibited improved activity against these viruses .
Anticancer Activity
In addition to its antiviral properties, this compound has shown potential as an anticancer agent. It has been implicated in inhibiting tubulin assembly in cancer cell lines such as HeLa cells, leading to mitotic delays and cell death. This mechanism suggests that the compound may interfere with microtubule dynamics, which are crucial for proper cell division .
Case Studies
- Antiviral Studies : A study evaluating the antiviral activity of various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited over 90% protection against DENV in vitro .
- Anticancer Studies : In another investigation focusing on antiproliferative agents inspired by rigidin structures, derivatives of this compound were shown to disrupt microtubule dynamics effectively .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds based on their structural modifications and biological effects:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Antiviral | Electron-withdrawing substituents enhance activity |
| 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yloxymethanol | Anticancer | Inhibits tubulin assembly |
| 4-substituted pyrrolo[2,3-d]pyrimidines | Antiviral | High selectivity against flaviviruses |
Q & A
Basic Research Questions
Q. What are common synthetic routes for {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol and related derivatives?
- Answer: A key method involves multicomponent reactions (MCRs) using precursors like N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and malononitrile. For example, heating at 100°C under nitrogen forms intermediate pyrroles, followed by cyclization at 150°C to yield pyrrolo[2,3-d]pyrimidine scaffolds . Nucleophilic substitution of 4-chloro derivatives with amines (e.g., anilines) in isopropanol with catalytic HCl is another route, achieving yields of 16–94% depending on reaction time and substituents .
Q. How are structural and purity characteristics validated for this compound?
- Answer: Characterization typically employs 1H/13C NMR (e.g., δ 8.27 ppm for H-2 in pyrrolo[2,3-d]pyrimidine derivatives), HRMS (e.g., m/z 211.0978 for C12H11N4), and melting point analysis (e.g., 241–300°C for substituted derivatives) . Purity confirmation requires HPLC or TLC, especially for commercial samples lacking analytical data (e.g., Sigma-Aldrich products) .
Q. What are the primary challenges in ensuring reproducibility of synthesis protocols?
- Answer: Variations in reaction conditions (e.g., temperature, solvent purity, catalyst loading) significantly impact yields. For instance, extended reflux times (12–48 hours) in nucleophilic substitutions improve yields but may degrade sensitive substituents . Contradictory reports on reaction efficiency (e.g., 27–86% vs. 16–94%) highlight the need for rigorous optimization .
Advanced Research Questions
Q. How do substituents at the 4-position influence biological activity and binding affinity?
- Answer: Substitution with aryl amines (e.g., 4-fluorophenyl) enhances kinase inhibition. For example, N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine showed VEGFR-2 inhibition (IC50 = 91.02 µM) due to hydrogen bonding with Asp1046 in docking studies . The ethyl group at the 5-position (as in 4-chloro-5-ethyl derivatives) increases hydrophobic interactions in kinase binding pockets .
Q. What computational methods are used to predict electronic properties and binding modes?
- Answer: Molecular docking (e.g., MOE software) and DFT calculations analyze torsional angles and frontier molecular orbitals (FMOs). For instance, compound 3b in showed a binding energy (ΔGb) of -10.7 kcal/mol with VEGFR-2, correlating with experimental IC50 values. Substituents like trifluoromethyl groups alter dipole moments, affecting solubility and target engagement .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Answer: Flow chemistry or microwave-assisted synthesis may reduce reaction times for nucleophilic substitutions. notes that increasing HCl concentration (3 drops vs. 1 drop) accelerates amine coupling but risks side reactions. Solvent screening (e.g., ethanol vs. DMF) and temperature gradients (e.g., 50–55°C for acetylations) improve selectivity .
Q. What strategies resolve contradictions in reported biological activities of analogs?
- Answer: Discrepancies in kinase inhibition (e.g., CLK2 vs. VEGFR-2) require SAR studies with standardized assays (e.g., kinase panel screening). For example, CC-671 (a dual TK/CLK2 inhibitor) showed selectivity due to its cyclopentyloxy and benzoxazole substituents, which were absent in less-active analogs . Meta-analysis of IC50 data and co-crystallization (e.g., using SHELX-refined structures) can clarify mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
